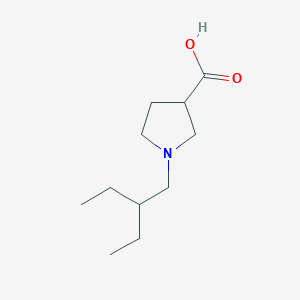

1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid

Overview

Description

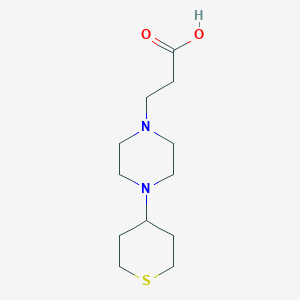

1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid (EBPC) is an organometallic compound. It is a derivative of pyrrolidine-3-carboxylic acid, which is a five-membered nitrogen heterocycle .

Synthesis Analysis

To synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis

The molecular weight of this compound is 199.29 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Biomedical Research

1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid, as part of the broader category of pyrrolidine derivatives, is significant in biomedical research, particularly in drug discovery. Pyrrolidine and its derivatives, including those with carboxylic acid functionalities, play a crucial role in developing biologically active compounds. These compounds are explored for their potential in treating human diseases due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation" (Li Petri et al., 2021). The versatility of pyrrolidine rings, including those with carboxylic acid modifications, allows for the synthesis of compounds with target selectivity, facilitating the development of novel therapeutics.

Chemical Synthesis and Bioactivity

The structural features of carboxylic acids, including derivatives of pyrrolidine, are pivotal in synthesizing various bioactive molecules. These structural attributes enable the exploration of novel synthetic strategies and the investigation of structure-activity relationships (SAR), leading to the design of drug candidates with diverse biological profiles. The stereogenicity of the pyrrolidine ring and the spatial orientation of substituents significantly influence the biological activity of compounds, demonstrating the critical role of these derivatives in medicinal chemistry and drug design processes (Li Petri et al., 2021).

Role in Plant Biology

Pyrrolidine derivatives, including carboxylic acid-containing compounds, are not only significant in medicinal chemistry but also play a role in understanding plant biology mechanisms. For instance, studies on pyrroline-5-carboxylate (P5C), a related compound, shed light on proline and pyrroline-5-carboxylate metabolism in plant defense mechanisms against pathogens. This research highlights the intricate regulation of P5C metabolism in plants, especially under stress conditions such as pathogen infection, illustrating the broader implications of pyrrolidine and its derivatives in biological systems (Qamar et al., 2015).

Environmental and Industrial Applications

Beyond biomedical and plant biological research, pyrrolidine derivatives, including those with carboxylic acid functionalities, have potential applications in environmental and industrial processes. For example, the understanding of carboxylic acids' biocatalyst inhibition offers insights into producing renewable chemicals and fuels through microbial fermentation processes. This knowledge is crucial for developing robust microbial strains for industrial biotechnology applications, demonstrating the diverse utility of pyrrolidine derivatives in various research fields (Jarboe et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

1-(2-ethylbutyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCBSTBZFCRIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)

![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)

![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)